3-[[4-[Cyclopentyl-[[2-[4-(trifluoromethyl)imidazol-1-yl]pyrimidin-5-yl]amino]methyl]benzoyl]amino]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of “PMID25828189-Compound-21” involves several steps, starting with the preparation of a sulfoximine-structure-substituted cyclohexylamine stereoisomer. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final heterocyclic compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
“PMID25828189-Compound-21” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, but they typically include various derivatives of the original compound with altered functional groups .
Scientific Research Applications
“PMID25828189-Compound-21” has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different reagents and conditions on chemical transformations.
Biology: The compound is employed in studies involving cellular signaling pathways and receptor interactions, particularly those related to the angiotensin type 2 receptor.
Mechanism of Action
The mechanism of action of “PMID25828189-Compound-21” involves its interaction with the angiotensin type 2 receptor. Upon binding to this receptor, the compound induces a conformational change that triggers a cascade of intracellular signaling events. These events include the activation of endothelial nitric oxide synthase, leading to increased production of nitric oxide, which has vasodilatory and anti-inflammatory effects. Additionally, the compound modulates the activity of various downstream effectors, such as adenylate cyclase, which further contributes to its biological effects .
Comparison with Similar Compounds
“PMID25828189-Compound-21” is unique compared to other similar compounds due to its high selectivity and potency as an angiotensin type 2 receptor agonist. Similar compounds include:
Compound 19: Another potential lead compound that inhibits the SARS-CoV-2 3CL protease.
Other angiotensin receptor agonists: These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C24H25F3N6O3 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[[4-[cyclopentyl-[[2-[4-(trifluoromethyl)imidazol-1-yl]pyrimidin-5-yl]amino]methyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H25F3N6O3/c25-24(26,27)19-13-33(14-31-19)23-29-11-18(12-30-23)32-21(15-3-1-2-4-15)16-5-7-17(8-6-16)22(36)28-10-9-20(34)35/h5-8,11-15,21,32H,1-4,9-10H2,(H,28,36)(H,34,35) |
InChI Key |
KUIQXXFGGIPRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(N=C3)N4C=C(N=C4)C(F)(F)F |
Origin of Product |
United States |
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